molecular formula C12H22N2O2 B596993 Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate CAS No. 1330763-51-3

Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate

Cat. No.: B596993
CAS No.: 1330763-51-3
M. Wt: 226.32
InChI Key: HLEQZRPOOJVDHJ-UHFFFAOYSA-N
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Description

Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate is a chemical compound with the molecular formula C12H22N2O2. It is a derivative of the 8-azabicyclo[3.2.1]octane scaffold, which is a core structure found in many biologically active molecules, including tropane alkaloids. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold. This can be achieved through various methodologies, including desymmetrization processes starting from achiral tropinone derivatives .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as protection of functional groups, cyclization, and deprotection, followed by purification techniques like crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, reduction may yield amines or alkanes, and substitution may yield various functionalized derivatives .

Scientific Research Applications

Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl endo-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate
  • Tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
  • Tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate

Uniqueness

Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate is unique due to its specific substitution pattern and stereochemistry, which confer distinct reactivity and biological activity compared to similar compounds. This uniqueness makes it valuable in the synthesis of specialized molecules and in the development of targeted pharmaceuticals .

Biological Activity

Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate is a bicyclic compound recognized for its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Molecular Weight : 226.32 g/mol
  • CAS Number : 1330763-51-3
  • SMILES Notation : O=C(N1CC(C2N)CCC2C1)OC(C)(C)C

This compound features a tert-butyl group, an amino group, and a carboxylate group, contributing to its distinct chemical behavior and biological interactions.

The biological activity of this compound is primarily attributed to its ability to disrupt protein-protein interactions, a common characteristic of macrocyclic compounds. This disruption can influence various biochemical pathways, including those involved in:

  • Enzyme inhibition
  • Signal transduction
  • Cellular communication

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Study Biological Activity Methodology Results
Study AInhibition of FAAHIn vitro assays25% inhibition at 30 µM
Study BInteraction with NAAACompetitive ABPPNon-covalent binding observed
Study CSelectivity towards ACBiochemical profiling34% inhibition at 30 µM

Case Studies

  • Inhibition of Fatty Acid Amide Hydrolase (FAAH) :
    • This compound demonstrated significant inhibition of FAAH, an enzyme involved in the degradation of endocannabinoids. The study reported a 25% inhibition at a concentration of 30 µM, indicating potential therapeutic applications in pain management and inflammation control.
  • Interaction with N-Acylethanolamine Acid Amidase (NAAA) :
    • In competitive activity-based protein profiling (ABPP), the compound showed non-covalent interactions with NAAA, suggesting a role in modulating lipid signaling pathways that could affect pain and inflammation.

Research Applications

The unique properties of this compound make it a valuable tool in various research fields:

  • Medicinal Chemistry : As a scaffold for developing new drugs targeting FAAH and NAAA.
  • Biochemistry : To study protein-protein interactions and their implications in cellular signaling.
  • Pharmacology : Evaluating its efficacy in models of pain and inflammation.

Properties

IUPAC Name

tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-6-8-4-5-9(7-14)10(8)13/h8-10H,4-7,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLEQZRPOOJVDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C1)C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330763-51-3
Record name tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate
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